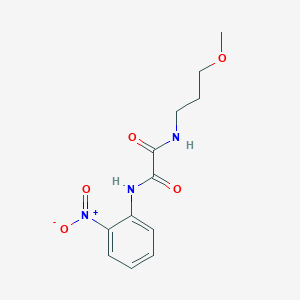

N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide

Description

N1-(3-Methoxypropyl)-N2-(2-nitrophenyl)oxalamide is an oxalamide derivative characterized by a 3-methoxypropyl group at the N1 position and a 2-nitrophenyl group at the N2 position. The 2-nitrophenyl moiety is electron-withdrawing, which may influence reactivity, binding affinity, or metabolic stability, while the 3-methoxypropyl group could enhance solubility or modulate steric effects. Below, this compound is compared to structurally and functionally related oxalamides described in recent literature.

Properties

IUPAC Name |

N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREDHMABSXLGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- CAS Number : 941894-68-4

The synthesis typically involves the reaction of 3-methoxypropylamine with 2-nitrophenyl oxalate under controlled conditions, leading to the formation of the target compound. The synthetic route may include steps such as:

- Formation of Oxalamide Linkage : The oxalamide bond is formed through the reaction of an amine with an oxalic acid derivative.

- Nitro Group Introduction : The nitro group is introduced via nitration of the phenyl ring.

This compound exhibits biological activity through its interaction with specific molecular targets, primarily enzymes and receptors. The compound's structural features allow it to modulate biological pathways, potentially influencing processes such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, possibly through induction of apoptosis or inhibition of proliferation.

Antimicrobial Studies

A study conducted by researchers at the Ruđer Bošković Institute investigated the antimicrobial effects of this compound against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited increased G0/G1 phase arrest.

- Apoptosis Induction : Annexin V staining confirmed that the compound triggers apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | CHNO | Yes (MIC: 10-50 µg/mL) | Yes (growth inhibition in cell lines) |

| 2-Nitrophenyl oxalamide | CHNO | Moderate | Limited |

| 3-Methoxypropyl amine derivative | CHNO | Low | No |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Substituent Analysis

Key structural analogs (Table 1):

- Substituent Effects :

- Electron-Withdrawing Groups : The 2-nitrophenyl group in the target compound contrasts with 4-chlorophenyl () and pyridinyl (). Nitro groups may enhance electrophilic reactivity or stabilize intermediates in synthesis (e.g., acid-catalyzed rearrangements, as in ) .

- Methoxypropyl vs. Bulky Groups : The 3-methoxypropyl group shares similarities with the elastomer precursor in , where methoxy groups likely improve polymer solubility. This contrasts with adamantyl () or benzyloxy groups, which prioritize steric bulk for materials science or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.